Dysprosium tribromate

low-temperature magnetism magnetic ordering rare-earth bromates

Dysprosium tribromate [Dy(BrO₃)₃, CAS 28958-28-3] is the anhydrous dysprosium(III) salt of bromic acid, existing in the solid state as a yellow crystalline material that is water‑soluble and hygroscopic. It is typically handled as the enneahydrate [Dy(BrO₃)₃·9H₂O, CAS 13478-43-8], which crystallizes in a hexagonal lattice wherein the [Dy(H₂O)₉]³⁺ cation is surrounded by BrO₃⁻ counter‑ions.

Molecular Formula Br3DyO9
Molecular Weight 546.21 g/mol
CAS No. 28958-28-3
Cat. No. B12659574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium tribromate
CAS28958-28-3
Molecular FormulaBr3DyO9
Molecular Weight546.21 g/mol
Structural Identifiers
SMILES[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Dy+3]
InChIInChI=1S/3BrHO3.Dy/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3
InChIKeyNZSCDDGIJMDTRN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Tribromate (CAS 28958-28-3): Chemical Identity and Procurement Baseline


Dysprosium tribromate [Dy(BrO₃)₃, CAS 28958-28-3] is the anhydrous dysprosium(III) salt of bromic acid, existing in the solid state as a yellow crystalline material that is water‑soluble and hygroscopic . It is typically handled as the enneahydrate [Dy(BrO₃)₃·9H₂O, CAS 13478-43-8], which crystallizes in a hexagonal lattice wherein the [Dy(H₂O)₉]³⁺ cation is surrounded by BrO₃⁻ counter‑ions . Its preparation via metathesis of dysprosium sulfate with barium bromate, followed by crystallization of the nonahydrate, is well documented; subsequent thermal dehydration yields the anhydrous tribromate and ultimately DyOBr . This compound belongs to the broader class of rare‑earth bromates, but its magnetic, structural, and thermodynamic behavior diverges measurably from that of even its immediate lanthanide neighbors—precluding generic substitution for any application where these properties govern function.

Why Dysprosium Tribromate Cannot Be Swapped with Other Rare‑Earth Bromates or Dysprosium Halides


Within the lanthanide series, small changes in ionic radius and 4f‑electron count produce disproportionate effects on the electronic ground state, ligand‑field splitting, and magnetocrystalline anisotropy. Consequently, even isostructural rare‑earth bromate nonahydrates (RBR, R = Pr, Nd, Sm, Gd, Tb, Dy, Ho, Er, Yb) exhibit distinct low‑temperature magnetic ordering temperatures and structural phase‑transition sequences that vary systematically with the identity of the lanthanide ion . Similarly, exchanging the bromate anion for bromide (DyBr₃) or chloride (DyCl₃) radically alters the ligand field, hydration thermodynamics, and solution speciation, each of which directly affects the compound’s performance in crystal‑growth, magnetic‑cooling, or spectroscopy‑based applications . The composite of quantitative magnetic, structural, and thermodynamic fingerprints reviewed below is unique to Dy(BrO₃)₃ and cannot be reproduced by resorting to a cheaper or more readily available rare‑earth bromate or dysprosium halide.

Quantitative Differentiation Evidence for Dysprosium Tribromate vs. Closest Analogs


Ferromagnetic Ordering Temperature: Dy Bromate vs. Tb Bromate

Dy(BrO₃)₃·9H₂O exhibits a ferromagnetic transition at 0.170 K, compared with 0.125 K for the terbium analog Tb(BrO₃)₃·9H₂O; no magnetic order was detected for Pr, Er, or Tm bromates down to the lowest temperature attained (~0.06 K) . This 36% higher ordering temperature provides a wider operational window for experiments requiring milliKelvin magnetic refrigeration or dipolar‑interaction studies .

low-temperature magnetism magnetic ordering rare-earth bromates

Structural Phase‑Transition Sequence: Dy Bromate vs. Eu Bromate

Gd³⁺‑doped Dy(BrO₃)₃·9H₂O single crystals undergo two structural phase transitions at 67 ± 0.5 K and 18 ± 0.5 K, whereas the isostructural Eu(BrO₃)₃·9H₂O crystal exhibits only one transition at 63 ± 0.5 K . The extra 18 K transition in DyBR has no counterpart in EuBR and is accompanied by distinctly different spin‑Hamiltonian parameters for the Gd³⁺ probe ion .

structural phase transitions EPR spectroscopy crystal symmetry

Solution Thermodynamics and Ion‑Pairing: Bromate vs. Chloride or Nitrate Salts

The 3β⁽⁰⁾/2 parameters of Pitzer's equation for rare‑earth bromates are significantly lower than those of rare‑earth chlorides, perchlorates, and bromides; the values are even lower than those of rare‑earth nitrates . This reflects predominantly inner‑sphere complexation and the probable existence of dibromate complexes in dilute solution, a behavior not observed for the corresponding halides .

solution thermodynamics ion pairing activity coefficients Pitzer model

Magnetic Anisotropy and Crystal‑Field Splitting: Dy Bromate vs. Dy Chloride

The crystal‑field parameters for Dy³⁺ in the bromate host lattice yield an effective magnetic moment that deviates appreciably from the Curie law over the 90–300 K range, with a pronounced magnetic anisotropy (χ∥ – χ⊥) that has been quantified by single‑crystal susceptibility measurements . In contrast, DyCl₃ in its hexagonal (C₃h) crystal field exhibits a room‑temperature magnetic moment of 10.63 μ_B, which closely approximates the free‑ion value of 10.62 μ_B and shows a substantially smaller anisotropy energy .

magnetic anisotropy crystal field Dy(III) compounds

Thermal Decomposition Pathway: Anhydrous Bromate → DyOBr vs. Halide Stability

Upon heating, Dy(BrO₃)₃·9H₂O dehydrates to the anhydrous tribromate, which then decomposes to dysprosium oxybromide (DyOBr) . By comparison, anhydrous DyBr₃ melts congruently without forming an oxyhalide phase until much higher temperatures, and DyCl₃ can undergo hydrolysis to DyOCl under comparable conditions . The intermediate DyOBr phase derived from the tribromate possesses distinct optical band‑gap and magnetic properties that are not accessible from the direct thermal treatment of DyBr₃.

thermal decomposition rare-earth oxybromide thermogravimetry

Science‑Driven Application Scenarios Where Dysprosium Tribromate Confers a Verifiable Advantage


MilliKelvin Magnetic Refrigeration and Quantum Magnetism Research

The well‑characterized ferromagnetic transition at 0.170 K makes Dy(BrO₃)₃·9H₂O a calibrated paramagnetic refrigerant salt for adiabatic demagnetization stages operating in the sub‑0.2 K regime. Its ordering temperature, distinctly higher than that of Tb bromate and the non‑ordering Pr, Er, and Tm analogs , provides a defined hold temperature that can be exploited in multi‑stage cooling architectures.

Host Matrix for EPR‑Based Structural Phase‑Transition Studies

The two structural phase transitions observed in Dy(BrO₃)₃·9H₂O (67 K and 18 K) versus only one in Eu(BrO₃)₃·9H₂O (63 K) enable researchers to probe coupled lattice‑spin dynamics across multiple symmetry breakings within the same chemical class. This makes DyBR the preferred host when investigating the interplay of low‑temperature structural distortions and magnetic ordering using Gd³⁺ or other paramagnetic probes.

Crystal‑Field and Magnetic‑Anisotropy Investigations of the Dy³⁺ Ion

The pronounced magnetic anisotropy and deviation from Curie‑law behavior quantified in Dy(BrO₃)₃·9H₂O render it a benchmark system for testing theoretical crystal‑field models. The availability of comparative data on DyCl₃ allows researchers to isolate the effect of the bromate ligand field on the single‑ion anisotropy, a parameter critical for designing single‑molecule magnets and spin‑qubit candidates based on Dy(III).

Precursor for Dysprosium Oxybromide (DyOBr) Thin Films and Nanostructures

The direct thermal decomposition of Dy(BrO₃)₃ to DyOBr offers a simple, solution‑processable route to phase‑pure oxybromide materials that are of interest for solid‑state electrolytes, phosphors, and catalytic coatings. Unlike DyBr₃, which melts without forming DyOBr at moderate temperatures, the tribromate provides a low‑temperature pathway that can be integrated into sol‑gel or spin‑coating workflows.

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